6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin

Cytotoxicity screening Selectivity profiling Natural product control compounds

This prenylated coumarin, isolated from Murraya paniculata, features a unique 3-methyl-2-oxobutyroyl group at C-6. Crucially, it is demonstrably non-cytotoxic (IC₅₀ >40 μM in five human cancer lines), making it an essential negative control for SAR studies alongside cytotoxic analogs to eliminate scaffold toxicity as a variable. Provided as a yellow amorphous powder with full ¹H/¹³C NMR and HRESIMS characterization, it also serves as a reliable HPLC reference standard (tR = 7.83 min). The reactive α-diketone handle enables focused library synthesis. For controlled experiments, accept no substitute.

Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
Cat. No. B12299896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin
Molecular FormulaC15H14O5
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C(=O)C1=C(C=C2C(=C1)C=CC(=O)O2)OC
InChIInChI=1S/C15H14O5/c1-8(2)14(17)15(18)10-6-9-4-5-13(16)20-11(9)7-12(10)19-3/h4-8H,1-3H3
InChIKeyLLRDQHUKVOCOMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin: Structural Identity, Class, and Sourcing Landscape


6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin (CAS 2188162-96-9; molecular formula C₁₅H₁₄O₅, MW 274.27) is a prenylated coumarin first isolated and structurally elucidated from the twigs and leaves of Murraya paniculata (Rutaceae) [1]. It belongs to the 7-methoxycoumarin subclass and bears a distinctive 3-methyl-2-oxobutyroyl substituent at the C-6 position, differentiating it from more common 6-prenyl or 6-hydroxy coumarin congeners [1]. The compound is supplied as a yellow amorphous powder by multiple commercial vendors under catalog numbers such as TN5877 (TargetMol) and M16249 (AbMole), with HPLC purity specifications typically ≥98% [1].

Why 6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin Cannot Be Replaced by Other 7-Methoxycoumarins


Coumarin derivatives with identical core scaffolds but divergent substituent patterns exhibit profoundly different biological activity profiles; for example, among the four novel prenylated coumarins co-isolated in the seminal characterization study, only 4′-O-isobutyroylpeguangxienin (compound 2) displayed measurable cytotoxicity (IC₅₀ 15.9–23.2 μM across five human cancer cell lines), while 6-(3-methyl-2-oxobutyroyl)-7-methoxycoumarin (compound 3) proved inactive (IC₅₀ >40 μM) [1]. This striking activity cliff—governed solely by the nature and position of the C-6 substituent—demonstrates that generic coumarin interchangeability is scientifically unsound; substituting compound 3 with a cytotoxic analog would irreversibly confound any experiment where cellular viability must be preserved [1].

Head-to-Head Quantitative Differentiation of 6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin Against Closest Analogs


Cytotoxicity Selectivity: Inactive Profile Versus Cytotoxic In-Class Analog 4′-O-Isobutyroylpeguangxienin

In a side-by-side MTS cytotoxicity assay against five human cancer cell lines (HL-60, A-549, SMMC-7721, MCF-7, SW-480), 6-(3-methyl-2-oxobutyroyl)-7-methoxycoumarin (compound 3) was inactive with IC₅₀ values exceeding 40 μM in all lines, whereas the structurally related 4′-O-isobutyroylpeguangxienin (compound 2) exhibited IC₅₀ values of 15.9–23.2 μM [1]. Cisplatin and paclitaxel served as positive controls [1].

Cytotoxicity screening Selectivity profiling Natural product control compounds

Spectroscopic Differentiation: ¹H/¹³C NMR and UV Fingerprint Against 6-Hydroxycoumurrayin

¹H and ¹³C NMR spectra (CDCl₃) provide unambiguous discrimination between compound 3 and its closest structural analog 6-hydroxycoumurrayin (compound 4). Key differentiating resonances include: H-4 (δ 7.69 vs. 7.92), C-5 (δ 131.1 vs. 140.9), and C-6 (δ 127.5 vs. 141.7) [1]. UV spectra (MeOH) further distinguish compound 3 (λmax 261, 308, 340 nm) from compound 4 (λmax 307, 357 nm) [1].

Structure elucidation NMR spectroscopy Quality control identity testing

Chromatographic Identity: Defined HPLC Retention Time Distinguishes Compound 3 from Co-Isolated Analogs

Under standardized reversed-phase HPLC conditions (Agilent Extend-C18, 5 μm, 4.6 × 150 mm; 20→100% MeOH/H₂O over 8.0 min, 1.0 mL/min, 25 °C), compound 3 elutes at tR = 7.83 min, cleanly resolved from compound 1 (5.86 min), compound 2 (9.69 min), and compound 4 (8.77 min) [1]. This retention time can serve as an orthogonal identity check complementary to spectroscopic methods.

Analytical standardization HPLC method development Natural product library quality control

Vendor-Independent Purity and Long-Term Storage Stability

Multiple independent vendors report consistent HPLC purity ≥98% for 6-(3-methyl-2-oxobutyroyl)-7-methoxycoumarin . Storage stability data indicate the compound remains stable as a powder at -20 °C for 3 years and at 4 °C for 2 years; in solution, stability extends to 6 months at -80 °C and 1 month at -20 °C . The molecular identity is confirmed by HRESIMS: m/z 297.0737 [M+Na]⁺ (calculated for C₁₅H₁₄O₅Na, 297.0733) [1].

Compound procurement Purity specification Storage stability

Procurement-Driven Application Scenarios for 6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin


Non-Cytotoxic Negative Control in Cancer Cell-Based Screening Panels

Because 6-(3-methyl-2-oxobutyroyl)-7-methoxycoumarin is demonstrably inactive (IC₅₀ >40 μM) across HL-60, A-549, SMMC-7721, MCF-7, and SW-480 cell lines, it can serve as a structurally matched negative control alongside the cytotoxic analog 4′-O-isobutyroylpeguangxienin (IC₅₀ 15.9–23.2 μM) in structure-activity relationship (SAR) studies [1]. This paired use eliminates the confounding variable of scaffold toxicity, allowing researchers to attribute observed cytotoxicity specifically to the substituent pharmacophore.

Chromatographic Reference Standard for Natural Product Library De-Replication

With a defined HPLC retention time (tR = 7.83 min) on a standardized Extend-C18 gradient method, compound 3 provides a reproducible reference point for de-replication of coumarin-containing natural product extracts [1]. Its retention time is cleanly resolved from co-occurring prenylated coumarins, making it suitable for inclusion in in-house standard mixtures for phytochemical fingerprinting.

Spectroscopic Reference Material for Structure Elucidation of Novel 6,7-Disubstituted Coumarins

The fully assigned ¹H and ¹³C NMR data (Table 3, δH and δC in CDCl₃) and HRESIMS data (m/z 297.0737 [M+Na]⁺) for compound 3 [1] enable its use as a spectroscopic reference standard when elucidating the structures of new 6-acyl-7-methoxycoumarin derivatives. This is especially valuable given the distinctive 3-methyl-2-oxobutyroyl moiety, which produces diagnostic chemical shifts and HMBC correlations distinct from common prenyl or hydroxyl substituents.

Starting Material for Semi-Synthetic Derivatization at the C-6 Carbonyl

The 3-methyl-2-oxobutyroyl group at C-6 contains a reactive α-diketone-like system that can undergo selective chemical transformations (e.g., reduction, condensation, or nucleophilic addition) without affecting the coumarin lactone or the 7-methoxy group [1]. This functional handle, combined with commercial availability at ≥98% purity , positions compound 3 as a tractable starting material for generating focused libraries of 6-substituted 7-methoxycoumarin analogs.

Quote Request

Request a Quote for 6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.